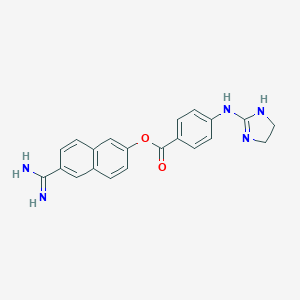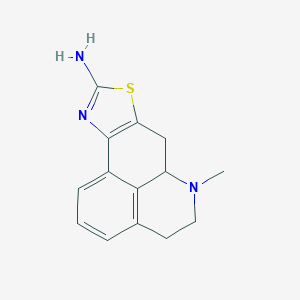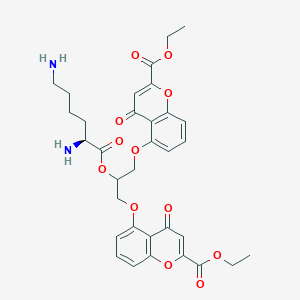
N(3)-Allylthymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(3)-Allylthymidine, also known as A3T, is a modified nucleoside that has been studied for its potential use in scientific research. A3T is a derivative of thymidine, which is a nucleoside that is essential for DNA synthesis.
Mécanisme D'action
The mechanism of action of N(3)-Allylthymidine is not fully understood, but it is believed to involve the formation of covalent bonds between the allyl group and the target molecule. This covalent bond formation allows N(3)-Allylthymidine to act as a probe for detecting specific sequences in DNA and RNA molecules.
Biochemical and Physiological Effects:
N(3)-Allylthymidine has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and does not interfere with the normal functioning of cells. N(3)-Allylthymidine is also stable under a wide range of conditions, which makes it ideal for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N(3)-Allylthymidine in lab experiments include its stability, non-toxicity, and ability to detect specific sequences in DNA and RNA molecules. However, there are some limitations to its use. For example, the synthesis of N(3)-Allylthymidine can be challenging and time-consuming, which may limit its widespread use. Additionally, the detection of N(3)-Allylthymidine-labeled molecules requires specialized equipment and expertise, which may be a barrier for some researchers.
Orientations Futures
There are several future directions for research on N(3)-Allylthymidine. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the optimization of the click chemistry technique for detecting N(3)-Allylthymidine-labeled molecules. Additionally, there is potential for the use of N(3)-Allylthymidine in new applications, such as in the development of new drugs or in the study of epigenetics.
Conclusion:
In conclusion, N(3)-Allylthymidine is a modified nucleoside that has potential for use in scientific research. Its ability to detect specific sequences in DNA and RNA molecules makes it a valuable tool for a variety of applications. While there are some limitations to its use, there are also many future directions for research that could lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of N(3)-Allylthymidine involves the modification of thymidine by adding an allyl group to the N(3) position. This modification is achieved through a series of chemical reactions that involve protecting and deprotecting various functional groups. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
N(3)-Allylthymidine has been studied for its potential use in scientific research, particularly in the field of nucleic acid labeling and detection. N(3)-Allylthymidine can be incorporated into DNA and RNA molecules, where it can be used as a probe for detecting specific sequences. This technique is known as "click chemistry" and has been used in a variety of applications, including gene expression analysis, DNA sequencing, and drug discovery.
Propriétés
Numéro CAS |
103951-14-0 |
|---|---|
Nom du produit |
N(3)-Allylthymidine |
Formule moléculaire |
C13H18N2O5 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O5/c1-3-4-14-12(18)8(2)6-15(13(14)19)11-5-9(17)10(7-16)20-11/h3,6,9-11,16-17H,1,4-5,7H2,2H3/t9-,10+,11+/m0/s1 |
Clé InChI |
FDFUWYFRQHCDMI-HBNTYKKESA-N |
SMILES isomérique |
CC1=CN(C(=O)N(C1=O)CC=C)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES |
CC1=CN(C(=O)N(C1=O)CC=C)C2CC(C(O2)CO)O |
SMILES canonique |
CC1=CN(C(=O)N(C1=O)CC=C)C2CC(C(O2)CO)O |
Autres numéros CAS |
103951-14-0 |
Synonymes |
N(3)-allylthymidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)


